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For Researchers, Scientists, and Drug Development Professionals

Introduction
Stearyl alcohol, a long-chain fatty alcohol, is a versatile excipient in pharmaceutical tablet

formulations. Its waxy, lipophilic nature makes it particularly suitable for creating modified-

release dosage forms, where it can act as a matrix-forming agent to control the dissolution and

release of the active pharmaceutical ingredient (API).[1][2][3] Additionally, stearyl alcohol can

function as a lubricant, binder, and stiffening agent in various tablet formulations.[4] This

document provides detailed application notes, experimental protocols, and quantitative data on

the use of stearyl alcohol in pharmaceutical tablets.

Physicochemical Properties of Stearyl Alcohol
Stearyl alcohol is a white, waxy solid with a faint odor.[4] Key properties relevant to its use in

pharmaceuticals are summarized in the table below.
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Property Value

Chemical Name 1-Octadecanol

CAS Number 112-92-5

Molecular Formula C18H38O

Molecular Weight 270.49 g/mol

Melting Point 59.4 to 59.8 °C

Boiling Point 210 °C at 15 mmHg

Solubility
Insoluble in water; Soluble in ethanol, ether,

benzene, and acetone.

Applications in Tablet Formulations
Stearyl alcohol is primarily utilized in the following applications within pharmaceutical tablet

manufacturing:

Controlled-Release Matrix Former: Its hydrophobic properties allow it to form a matrix that

retards the penetration of water, thereby slowing down the release of the API.[1][2][3] This is

particularly useful for developing sustained-release and extended-release tablet

formulations.

Lubricant: It can reduce the friction between the tablet and the die wall during the

compression process, preventing sticking and improving the tablet's surface finish.

Binder: Stearyl alcohol can be used in granulation to impart cohesiveness to the powder

blend, leading to the formation of robust granules suitable for compression.

Stiffening Agent: In certain formulations, it can increase the hardness and mechanical

strength of the tablets.

Data Presentation: Impact of Stearyl Alcohol on
Tablet Properties
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The concentration of stearyl alcohol in a tablet formulation significantly influences its physical

properties and drug release profile. The following tables summarize the quantitative effects of

varying stearyl alcohol concentrations on tablet hardness, disintegration time, and in vitro

drug release.

Table 1: Effect of Cetostearyl Alcohol Concentration on Theophylline Release from Matrix

Tablets

Note: Cetostearyl alcohol is a mixture of cetyl and stearyl alcohol. This data is indicative of

the effect of increasing the hydrophobic lipid content.

Hydrophobic Material Concentration (%
w/w)

Cumulative Drug Release (%)

1 hour

25% 16.60

50% 10.50

Table 2: Physical Properties of Granules and Tablets Containing Cetostearyl Alcohol

Formulation Code Bulk Density (g/cm³) Hardness ( kg/cm ²)

F1 0.256 7.12

F2 0.312 7.15

F3 0.450 7.13

F4 0.520 7.14

F5 0.689 7.50

Table 3: In Vitro Drug Release from Theophylline Controlled-Release Matrix System with

Varying Stearyl Alcohol (STA) Concentrations
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Formulation P-407 (%) STA (%) HPMC (%)
Cumulative
Drug Release
(%)

2 hours

CRMS-F13 30 20 20 45

CRMS-F14 30 25 15 38

CRMS-F15 30 30 10 30

CRMS-F16 30 35 5 25

Experimental Protocols
I. Preparation of Controlled-Release Tablets by Melt
Granulation
This protocol describes the preparation of controlled-release tablets using stearyl alcohol as a

meltable binder.

Materials:

Active Pharmaceutical Ingredient (API)

Stearyl Alcohol

Dicalcium Phosphate (Filler)

Magnesium Stearate (Lubricant)

Talc (Glidant)

Equipment:

High-shear mixer with a heating jacket

Oven
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Sieves (e.g., 20-mesh and 40-mesh)

V-blender

Rotary tablet press

Procedure:

Blending: Weigh and blend the API and dicalcium phosphate in a high-shear mixer for 10

minutes to achieve a homogenous powder mixture.

Melting and Granulation:

Heat the jacket of the high-shear mixer to a temperature approximately 10-15°C above the

melting point of stearyl alcohol (around 70-75°C).

Add the stearyl alcohol to the powder blend and continue mixing. The heat will melt the

stearyl alcohol, which will then agglomerate the powder particles to form granules.

Cooling and Sizing:

Discharge the granules from the mixer and allow them to cool to room temperature.

Pass the cooled granules through a 20-mesh sieve to break up any large agglomerates.

Lubrication:

Transfer the sized granules to a V-blender.

Add the required amounts of magnesium stearate and talc to the granules and blend for 5

minutes.

Compression:

Compress the lubricated granules into tablets using a rotary tablet press with appropriate

tooling.

II. Tablet Characterization Protocols
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A. Tablet Hardness (Breaking Force) Test (as per USP <1217>)

Apparatus: A calibrated tablet hardness tester.

Procedure:

Place a single tablet diametrically between the two platens of the tester.

Start the tester to apply a compressive force to the tablet.

Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.

Repeat the test for a representative sample of tablets (typically 10 tablets) and calculate the

average hardness.

B. Tablet Friability Test (as per USP <1216>)

Apparatus: A USP-compliant friability tester (friabilator).

Procedure:

Take a sample of tablets with a total weight as close as possible to 6.5 g.

Dedust the tablets and accurately weigh the sample (Initial Weight).

Place the tablets in the drum of the friabilator.

Rotate the drum 100 times at a speed of 25 ± 1 rpm.

Remove the tablets, dedust them again, and accurately weigh the sample (Final Weight).

Calculate the percentage of weight loss (friability). A maximum weight loss of not more than

1.0% is generally considered acceptable.

C. Tablet Disintegration Test (as per USP <701>)

Apparatus: A USP disintegration tester with a basket-rack assembly.

Procedure:
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Place one tablet in each of the six tubes of the basket-rack assembly.

Operate the apparatus using the specified immersion fluid (e.g., water or simulated gastric

fluid) maintained at 37 ± 2°C.

Observe the tablets. Complete disintegration is achieved when there is no residue of the

tablet, except for fragments of insoluble coating, on the screen of the apparatus.

Record the time required for all six tablets to disintegrate.

D. In Vitro Dissolution Test for Modified-Release Tablets (as per USP <711>)

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Procedure:

Medium: Prepare 900 mL of the specified dissolution medium (e.g., 0.1 N HCl for the first 2

hours, followed by pH 6.8 phosphate buffer).

Apparatus Setup:

Set up the paddle apparatus and maintain the temperature of the dissolution medium at 37

± 0.5°C.

Set the paddle rotation speed to a specified rate (e.g., 50 rpm).

Test Execution:

Place one tablet in each dissolution vessel.

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a sample of the

dissolution medium.

Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

Analysis:
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Analyze the withdrawn samples for the concentration of the API using a validated

analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Calculate the cumulative percentage of drug released at each time point.

Visualizations
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

